molecular formula C9H11N3O2 B1596301 Acetamide, N,N'-2,6-pyridinediylbis- CAS No. 5441-02-1

Acetamide, N,N'-2,6-pyridinediylbis-

Cat. No. B1596301
CAS RN: 5441-02-1
M. Wt: 193.2 g/mol
InChI Key: DVKNWDFYHWHRML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N,N'-2,6-pyridinediylbis- is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline solid that is soluble in water and organic solvents. The compound is also known as bis(2-pyridyl)acetamide and has the chemical formula C12H10N4O.

Scientific Research Applications

Medicinal Chemistry and Drug Design

N-(6-acetamidopyridin-2-yl)acetamide: plays a significant role in medicinal chemistry, where it serves as a building block for synthesizing various pharmacologically active compounds. Its derivatives, such as chalcone, indole, and quinoline, have been investigated for their therapeutic potential . The compound’s molecular structure allows for interactions with biological targets, which is crucial in the design of new pharmaceuticals.

Synthesis of Functional Polymers

This compound is utilized in the synthesis of functional polymers, such as poly(N-(6-acetamidopyridin-2-yl)acrylamide) (PNAcAPAAm), which exhibit thermoresponsive behavior . These polymers have applications in drug delivery systems where controlled release is essential, and their phase transition temperature can be tuned for specific uses.

Biological Interface Studies

In the realm of biological interfaces, N-(6-acetamidopyridin-2-yl)acetamide derivatives are studied for their interactions with biological molecules. This research is fundamental for understanding the compound’s effects at the molecular level and can lead to the development of tailored drugs with improved safety and efficacy .

Computational Chemistry Applications

The compound is also significant in computational chemistry, where it is used to model and predict the behavior of new drug candidates. Computational methods can simulate the compound’s interactions with various enzymes and receptors, aiding in the optimization of its pharmacological properties .

Antifungal Activity

Some derivatives of N-(6-acetamidopyridin-2-yl)acetamide have shown promising antifungal activity. This opens up possibilities for developing new antifungal agents that can be used in treating infections caused by resistant strains of fungi .

Cytotoxic Activity Research

Research into the cytotoxic activity of N-(6-acetamidopyridin-2-yl)acetamide derivatives has been conducted, with some compounds showing potential as cancer therapeutics. These studies are crucial for discovering new treatments that can target cancer cells selectively .

properties

IUPAC Name

N-(6-acetamidopyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-6(13)10-8-4-3-5-9(12-8)11-7(2)14/h3-5H,1-2H3,(H2,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKNWDFYHWHRML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CC=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00202805
Record name Acetamide, N,N'-2,6-pyridinediylbis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00202805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-acetamidopyridin-2-yl)acetamide

CAS RN

5441-02-1
Record name N,N′-2,6-Pyridinediylbis[acetamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5441-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N,N'-2,6-pyridinediylbis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005441021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS000737873
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20559
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N,N'-2,6-pyridinediylbis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00202805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-2,6-Pyridinediylbisacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetamide, N,N'-2,6-pyridinediylbis-
Reactant of Route 2
Reactant of Route 2
Acetamide, N,N'-2,6-pyridinediylbis-
Reactant of Route 3
Reactant of Route 3
Acetamide, N,N'-2,6-pyridinediylbis-
Reactant of Route 4
Reactant of Route 4
Acetamide, N,N'-2,6-pyridinediylbis-
Reactant of Route 5
Reactant of Route 5
Acetamide, N,N'-2,6-pyridinediylbis-
Reactant of Route 6
Reactant of Route 6
Acetamide, N,N'-2,6-pyridinediylbis-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.